molecular formula C9H13BrClNO2 B1372136 5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride CAS No. 1185300-88-2

5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride

Cat. No.: B1372136
CAS No.: 1185300-88-2
M. Wt: 282.56 g/mol
InChI Key: JGRGRSCSRKXBBH-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride (CAS 1185300-88-2) is a high-purity chemical intermediate serving as a versatile building block in organic synthesis and medicinal chemistry research. With a molecular formula of C 9 H 13 BrClNO 2 and a molecular weight of 282.56 g/mol, this compound features a unique combination of reactive functional groups . The primary aromatic amine and the aryl bromide moieties make it a valuable precursor for constructing complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds . This compound is especially significant in anticancer and antitumor research. Its structural motif is employed in the synthesis of novel benzenesulphonamide derivatives that act as potent antiproliferative agents . Research indicates that such compounds can inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics, arresting the cell cycle at the G2/M phase, and inducing apoptotic cell death in human tumor cell lines . The 2-(2-methoxyethoxy) side chain can enhance solubility and influence the compound's electronic properties, while the bromine atom serves as a handle for further functionalization . Researchers utilize this aniline derivative as a key intermediate in the development of targeted therapies, including the synthesis of kinase inhibitors and other small molecule therapeutics . It is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-bromo-2-(2-methoxyethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2.ClH/c1-12-4-5-13-9-3-2-7(10)6-8(9)11;/h2-3,6H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRGRSCSRKXBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Reaction

Objective: Introduce a bromine atom at the desired position on the aromatic ring.

Reaction:
$$
C6H4(NH2)(OCH2CH2OCH3) + Br2 \rightarrow C6H3Br(NH2)(OCH2CH2OCH_3)
$$

Etherification

Objective: Attach methoxyethoxy groups to the aromatic ring.

Hydrochloride Formation

Objective: Convert the free base into its hydrochloride salt for enhanced stability.

  • Reagents: Concentrated HCl gas or aqueous HCl
  • Procedure: Dissolve the free base in ethanol or water, then bubble HCl gas through the solution or add aqueous HCl dropwise until precipitation occurs.
  • Purification: Filter and recrystallize from ethanol-water mixture.

Data Table: Reaction Parameters

Step Reagents & Solvents Conditions Yield (%)
Bromination Br$$_2$$, Acetic Acid Room Temperature ~85
Etherification NaH, Methoxyethanol, THF Reflux, Inert Gas ~70
Salt Formation HCl gas, Ethanol Room Temperature ~90

Analysis and Purity Assessment

After synthesis, the compound’s purity is typically confirmed through:

Chemical Reactions Analysis

Protection/Deprotection of the Amine Group

The hydrochloride salt form indicates protonation of the amine, which can be reversed under basic conditions to regenerate the free aniline. This property is critical for reactions requiring nucleophilic aromatic substitution (NAS) or diazotization:

  • Deprotonation : Treatment with NaOH or other bases converts the hydrochloride to the free amine, enabling participation in coupling or cyclization reactions .

  • Re-protonation : Acidic conditions regenerate the hydrochloride, enhancing solubility in polar solvents .

Electrophilic Aromatic Substitution

The bromine (electron-withdrawing) and 2-methoxyethoxy group (electron-donating) direct electrophiles to specific positions:

Position Reactivity Example Reactions
Para to BrModerately activatedNitration, sulfonation, halogenation
Ortho to OMeStrongly activated (via resonance)Coupling, Friedel-Crafts alkylation/acylation

Key Findings :

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings, as demonstrated in Suzuki-Miyaura and Buchwald-Hartwig reactions:
Suzuki Coupling Example (from ):

Conditions Outcome Yield
[Pd(dppf)Cl₂], Na₂CO₃, THF, 75°C, 6hBiaryl formation via C–Br bond activation80.8%

This suggests that 5-bromo-2-(2-methoxyethoxy)aniline hydrochloride could participate in similar couplings after deprotonation.

Cyclization Reactions

Brominated anilines are precursors to heterocycles. For example:
Indole Synthesis (from ):

Conditions Product Yield
BCl₃, AlCl₃, CH₃CN, 70°C, 24h4-Methoxy-7-bromoindole24%

The free amine in 5-bromo-2-(2-methoxyethoxy)aniline could undergo analogous cyclization with electrophilic partners.

Oxidation and Rearrangement

The benzyl position adjacent to the amine may undergo oxidation:
Oxidation Example (from ):

Conditions Outcome Yield
t-BuOOH, I₂, H₂O, 80°C, 6hKetone formation via C–H oxidation99%

Diazotization

The amine can form diazonium salts under acidic conditions (NaNO₂, HCl), enabling:

  • Sandmeyer Reaction : Replacement of Br with CN, OH, or I .

  • Azo Coupling : Formation of dyestuffs with electron-rich aromatics.

Ether Cleavage

The 2-methoxyethoxy group is stable under mild conditions but cleavable via:

  • Strong Acids (e.g., HBr/AcOH): Yields phenol derivatives .

  • Lewis Acids (e.g., TiCl₄): Used in MEM deprotection (from ).

Catalytic Rearrangements

Example from :

Conditions Outcome Yield
NaOH, DMAC, 50°C, 2hRearrangement to substituted amides94%

This highlights potential for base-mediated rearrangements in the presence of electrophilic partners.

Scientific Research Applications

Scientific Research Applications

5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride has a variety of applications across several scientific disciplines:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
  • Reactivity Studies : The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, allowing researchers to explore its reactivity and potential derivatives.

Biology

  • Biochemical Pathways : It is utilized in studying biochemical pathways, particularly in proteomics research where it aids in understanding enzyme interactions and functions.
  • Cellular Studies : The compound's structure allows for investigations into cellular mechanisms, potentially leading to insights into disease processes.

Medicine

  • Therapeutic Potential : Research is ongoing to evaluate its potential therapeutic properties. The compound's unique structure may contribute to developing new drugs targeting specific biological pathways.
  • Drug Development Precursor : As a precursor in drug synthesis, it plays a critical role in the pharmaceutical industry, facilitating the creation of novel therapeutic agents.

Industrial Applications

  • Specialty Chemicals Production : It is used in producing specialty chemicals and materials that require specific functional groups for enhanced performance characteristics.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyFocusFindings
Synthesis of Complex MoleculesDemonstrated its utility as a building block for synthesizing various substituted anilines with potential biological activity.
Proteomics ResearchHighlighted its role in enzyme studies, contributing to understanding protein interactions and functions.
Medicinal ChemistryInvestigated as a precursor for developing new drug candidates with specific therapeutic targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-2-(2-methoxyethoxy)aniline hydrochloride with its analogs based on substituent effects, physicochemical properties, and synthetic applications.

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-Bromo-2-(2-methoxyethoxy)aniline HCl -Br (C5), -OCH2CH2OCH3 (C2), -NH2 (C1), HCl salt C9H13BrClNO2 282.57 Enhanced solubility due to hydrophilic 2-methoxyethoxy group and HCl salt .
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline HCl -CF3 (C4), -OCH2CH2OCH3 (C3), -NH2 (C1), HCl salt C10H11ClF3NO2 277.65 Trifluoromethyl group increases lipophilicity; used in fluorinated drug intermediates .
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline -Br (C5), -OCH2CH2N(CH3)2 (C2), -NH2 (C1) C10H15BrN2O 259.14 Dimethylamino group introduces basicity, influencing solubility in acidic media .
2-Bromo-5-(trifluoromethyl)aniline -Br (C2), -CF3 (C5), -NH2 (C1) C7H5BrF3N 240.02 Simpler structure with high electron-withdrawing effects from -CF3 .
5-Bromo-2-tert-butylaniline -Br (C5), -C(CH3)3 (C2), -NH2 (C1) C10H14BrN 244.13 Bulky tert-butyl group reduces reactivity but improves steric protection .

Key Research Findings

  • Synthetic Yields : The target compound is synthesized in 82% yield via HCl salt formation from its tert-butyl carbamate precursor . Comparable derivatives, like 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline HCl, achieve similar efficiencies (93% yield after iodination) .
  • Purity Standards : Commercial samples (e.g., from BLD Pharm Ltd.) report >95% purity, aligning with industry standards for pharmaceutical intermediates .

Biological Activity

5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride is a compound with significant implications in medicinal chemistry and biological research. Its structure, characterized by the presence of a bromine atom and a methoxyethoxy substituent, contributes to its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, including its mechanisms of action, applications, and potential therapeutic uses.

  • Molecular Formula : C₉H₁₂BrN₁O₂•HCl
  • Molecular Weight : 282.57 g/mol
  • CAS Number : 871571-19-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to undergo metabolic transformations mediated by cytochrome P450 enzymes, which play a crucial role in drug metabolism. The cleavage of the methanesulfonate ester bond generates reactive intermediates that can participate in nucleophilic substitution reactions, influencing cellular pathways and enzyme activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives within its chemical class have shown efficacy against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Mechanism
Compound AA549 (Lung)10.38Induces apoptosis via caspase activation
Compound BMCF-7 (Breast)0.65Inhibits cell proliferation through p53 pathway activation
Compound CU-937 (Leukemia)2.41Targets multiple signaling pathways

These findings suggest that modifications in the molecular structure significantly influence the potency and selectivity of anticancer activity .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of multidrug-resistant strains of bacteria, such as Staphylococcus aureus. The compound's efficacy against these pathogens is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes .

Case Studies and Research Findings

  • Antiproliferative Effects : In a study examining various derivatives, one compound demonstrated significant antiproliferative activity against human leukemia cell lines with an IC₅₀ value indicating strong cytotoxic effects .
  • Analgesic Properties : Some derivatives of related compounds exhibited promising analgesic effects in preclinical models, highlighting the potential for developing pain management therapies based on this chemical scaffold .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds reveal that specific substitutions on the aniline ring enhance biological activity. For example, the presence of halogens or alkoxy groups significantly increases anticancer potency .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structure and purity of 5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride?

  • Methodology : Use liquid chromatography-mass spectrometry (LCMS) to confirm the molecular ion peak (e.g., m/z 362 [M+H]+ observed in iodinated derivatives) and HPLC with retention time analysis (e.g., 1.19 minutes under SMD-TFA05 conditions). Cross-validate with 1^1H NMR to resolve structural ambiguities, particularly for substituent positioning on the aniline ring .

Q. Which solvent systems are effective for purifying this compound via column chromatography?

  • Methodology : Employ gradient elution (0–40% ethyl acetate in hexane) on silica gel columns to separate intermediates, as demonstrated in the synthesis of analogous trifluoromethyl-substituted aniline hydrochlorides. Post-purification, precipitate the compound using ether/hexane (1:3) to isolate crystalline solids .

Q. How does the methoxyethoxy group influence the solubility and reactivity of the aniline ring?

  • Methodology : The electron-donating methoxyethoxy group increases solubility in polar aprotic solvents (e.g., dioxane, acetic acid) and directs electrophilic substitution to the para position relative to the amino group. This is evidenced by iodination reactions where N-iodosuccinimide selectively targets the 4-position in trifluoromethyl-substituted analogs .

Advanced Research Questions

Q. How can researchers optimize the iodination of this compound to improve yield and regioselectivity?

  • Methodology : Adjust stoichiometry (e.g., 1.1 equivalents of N-iodosuccinimide) and reaction time (2–3 hours in acetic acid at 25°C) to minimize over-iodination. Monitor progress via TLC and quench the reaction with sodium hydroxide to prevent acid-mediated decomposition of the aniline group .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura cross-coupling of boronate esters derived from this compound?

  • Methodology : Use palladium catalysts (e.g., Pd(OAc)2_2) with bulky ligands (e.g., dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine) to suppress proto-deboronation. Maintain anhydrous conditions and inert atmosphere (nitrogen) to enhance boronate stability. Purify intermediates via reverse-phase C18 chromatography (acetonitrile/water) to isolate high-purity products .

Q. How can conflicting LCMS and HPLC data be resolved when characterizing derivatives of this compound?

  • Methodology : Reanalyze samples using orthogonal methods:

  • LCMS : Confirm adduct formation (e.g., [M+Na]+ vs. [M+H]+) by adjusting ionization parameters.
  • HPLC : Compare retention times under multiple conditions (e.g., SQD-AA05 vs. SMD-TFA05) to distinguish co-eluting impurities. Validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Q. What are the critical factors in scaling up the synthesis of this compound from milligram to gram scale?

  • Methodology :

  • Reaction Scaling : Maintain reagent stoichiometry and solvent volume ratios (e.g., 20 mL/g solvent-to-substrate ratio) to ensure consistent heat/mass transfer.
  • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective large-scale isolation.
  • Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress and intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride
Reactant of Route 2
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5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride

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